molecular formula C12H9ClIN B8326262 4'-Chloro-3-iodobiphenyl-4-ylamine

4'-Chloro-3-iodobiphenyl-4-ylamine

Cat. No. B8326262
M. Wt: 329.56 g/mol
InChI Key: OOJGSDWDMSTIEI-UHFFFAOYSA-N
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Patent
US08680012B2

Procedure details

4′-Chloro-3-iodobiphenyl-4-ylamine (13.5 g, 0.041 mol) is ground to a fine powder and suspended in a mixture of 48% aqueous hydrogen bromide (54 ml) and distilled water (42 ml). This suspension is then heated to 45° C. for 30 minutes, then cooled to 0-5° C. and a solution of sodium nitrite (3.54 g, 0.0125 mol) in distilled water (6 ml) is added dropwise, maintaining internal temperature below 5° C. throughout. This mixture is then added portionwise to a second pre-formed suspension of copper(II) sulfate pentahydrate (15 g, 0.06 mol) and copper powder (5.29 g, 0.084 mol) in 48% aqueous hydrogen bromide (80 ml) at 80° C. When the addition is complete the reaction mixture is stirred at 80° C. for an additional 90 minutes. After cooling to room temperature, ethyl acetate is added and the reaction mixture is poured into distilled water and the two layers separated. The aqueous phase is further extracted with ethyl acetate (×2), and the combined organic extracts are washed with distilled water until a neutral pH is achieved, then dried over anhydrous magnesium sulfate. The mixture is filtered, the filtrate is evaporated in vacuo, and the residue is further purified by flash column chromatography on silica gel (hexane eluant) to afford 4-bromo-4′-chloro-3-iodobiphenyl (10.5 g) as a pale orange liquid.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
54 mL
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Five
Quantity
15 g
Type
catalyst
Reaction Step Five
Name
copper
Quantity
5.29 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11](N)=[C:10]([I:15])[CH:9]=2)=[CH:4][CH:3]=1.N([O-])=O.[Na+].C(OCC)(=O)C.[BrH:26]>O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2].[Cu]>[Br:26][C:11]1[CH:12]=[CH:13][C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[CH:9][C:10]=1[I:15] |f:1.2,6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC(=C(C=C1)N)I
Step Two
Name
Quantity
3.54 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
54 mL
Type
reactant
Smiles
Br
Step Five
Name
Quantity
80 mL
Type
reactant
Smiles
Br
Name
Quantity
15 g
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
Name
copper
Quantity
5.29 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
is stirred at 80° C. for an additional 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water (42 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining internal temperature below 5° C. throughout
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture is poured
DISTILLATION
Type
DISTILLATION
Details
into distilled water
CUSTOM
Type
CUSTOM
Details
the two layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is further extracted with ethyl acetate (×2)
WASH
Type
WASH
Details
the combined organic extracts are washed with distilled water until a neutral pH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is further purified by flash column chromatography on silica gel (hexane eluant)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C1=CC=C(C=C1)Cl)I
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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